molecular formula C14H24ClN B3086066 (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride CAS No. 1158476-25-5

(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Cat. No. B3086066
M. Wt: 241.8 g/mol
InChI Key: FPWFIFJLIXGNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C14H23N . It is related to 2-methylpropan-2-amine , a compound that has been studied for its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” include its molecular weight, which is 205.34 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Pharmacological Properties

A novel κ-opioid receptor (KOR) antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), exhibits high affinity for human, rat, and mouse KORs. It shows potential for treating depression and addiction disorders, demonstrating antidepressant-like efficacy and attenuation of stress-induced behaviors in animal models (Grimwood et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including those structurally similar to (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. Their efficacy is confirmed by various techniques, indicating strong interaction with metal surfaces (Boughoues et al., 2020).

Spectroscopic Identification

Amine derivatives, including 2-(methylamino)-1-(2-methylphenyl)-1-propanone, have been identified and characterized using GC-MS, IR, NMR, and electronic absorption spectroscopy. These techniques allow for precise identification of such compounds, useful in forensic and chemical analyses (Nycz et al., 2016).

Synthesis and Characterization

Various studies focus on synthesizing and characterizing amine derivatives. These include investigations into their crystal structures, molecular dynamics, and other physical properties. Such research is crucial for understanding the behavior and potential applications of these compounds in different fields (Gein et al., 2010).

Antimicrobial Activities

Certain amine derivatives have been found to possess promising antimicrobial activities against various bacterial strains. This suggests potential applications in medical and pharmaceutical fields (Behbehani et al., 2011).

Mechanochemistry

Studies in mechanochemistry involve understanding how physical grinding and mixing can affect chemical properties. For example, the mechanochemical treatment of ibuprofen, a compound structurally similar to the specified amine hydrochloride, shows potential for detoxification of pharmaceuticals (Andini et al., 2012).

properties

IUPAC Name

2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWFIFJLIXGNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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